Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate
Description
Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate is a fused heterocyclic compound featuring a pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine core with an ethyl acetate substituent. Its synthesis typically involves cyclization reactions of S-alkylated intermediates under acidic conditions (e.g., sodium acetate in glacial acetic acid), as demonstrated in . The compound’s structure is characterized by a rigid tricyclic system, with the ester group at the 6-position contributing to its solubility and reactivity. Spectral data (IR, ¹H-NMR) confirm the presence of the ester carbonyl (1717 cm⁻¹) and ethyl group protons (δ2.06–4.35 ppm) .
Properties
IUPAC Name |
ethyl 2-(2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-12-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c1-2-18-8(16)3-6-5-19-11-13-9-7(4-12-14-9)10(17)15(6)11/h4-5H,2-3H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAGGRKRDIUPDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC2=NC3=C(C=NN3)C(=O)N12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as pyrazole derivatives, with thiazole or thiazine rings[_{{{CITATION{{{_1{Recent methods for the synthesis of fused pyrazolo 3,4 (4,3)-d .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating under reflux to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Recent methods for the synthesis of fused pyrazolo 3,4 (4,3)-d ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemical Formula
- Molecular Formula : C₁₁H₁₃N₃O₂S
- Molecular Weight : 253.31 g/mol
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo-thiazole compounds exhibit significant anticancer properties. For instance, novel thiopyrano[2,3-d]thiazole-pyrazole hybrids were developed and tested for their anticancer efficacy. These compounds demonstrated promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate has been evaluated for its antibacterial activity. A study on similar compounds showed effective inhibition against various Gram-positive and Gram-negative bacteria. The synthesized compounds exhibited minimum inhibitory concentrations (MICs) ranging from 20 to 45 μg/mL against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Coagulation Factor Xa Inhibition
The compound's potential as a coagulation factor Xa inhibitor has also been explored. This application is particularly relevant in the context of developing anticoagulant therapies for cardiovascular diseases. Compounds derived from similar pyrazolo-thiazole frameworks have shown effectiveness in modulating blood coagulation pathways, thereby reducing thrombotic risks .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo-thiazole derivatives and evaluated their anticancer activity against various human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth with IC50 values in the low micromolar range. The study concluded that further structural modifications could enhance potency and selectivity against cancer cells.
Case Study 2: Antibacterial Screening
A comprehensive antibacterial screening was conducted on a library of synthesized pyrazolo derivatives, including this compound. The results showed that some compounds had zones of inhibition comparable to standard antibiotics like ampicillin and cefazolin. This study highlighted the potential of these compounds as lead candidates for developing new antibacterial agents .
| Activity Type | Test Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | <10 | |
| Antibacterial | Escherichia coli | 20 | |
| Staphylococcus aureus | 16 | ||
| Coagulation Inhibition | Factor Xa | IC50 <100 |
Table 2: Synthesis Methods for Pyrazolo-Thiazole Compounds
| Synthesis Method | Yield (%) | Comments |
|---|---|---|
| Multicomponent Reaction | 85–92 | Efficient for complex structures |
| One-Pot Synthesis | High | Short reaction times |
| Catalytic Methods | Variable | Recyclability of catalysts studied |
Mechanism of Action
The mechanism by which Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to downstream effects in biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Selected Heterocyclic Compounds
Key Observations :
- The target compound’s fused pyrazolo-thiazolo-pyrimidine system enhances rigidity compared to simpler thiazolo[3,2-a]pyrimidines (e.g., compound 5) .
- Uncyclized analogs (e.g., compound 5) retain a flexible S-alkyl chain, which may reduce metabolic stability compared to cyclized derivatives .
Key Observations :
- Cyclization is highly condition-dependent: Acidic conditions (NaOAc/AcOH) favor fused-ring formation, while basic conditions (K₂CO₃) yield uncyclized products .
- Microwave-assisted synthesis () improves reaction efficiency (time and yield) compared to conventional methods.
Reactivity and Functionalization
- Ester Hydrolysis : The ethyl acetate group in the target compound can be hydrolyzed to a carboxylic acid for further derivatization .
- Knoevenagel Condensation: Cyclized thiazolo[3,2-a]pyrimidines (e.g., compound in ) undergo condensation with aldehydes to form extended conjugated systems, enhancing bioactivity .
- S-Alkylation vs. Cyclization : Uncyclized analogs (e.g., compound 5) may serve as intermediates for synthesizing diverse derivatives via nucleophilic substitution .
Key Observations :
- Thiazolo[3,2-a]pyrimidine derivatives () exhibit moderate-to-strong antimicrobial activity, suggesting the target compound may share similar properties.
Biological Activity
Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate is a compound of interest due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazolo-pyrimidine core. Its molecular formula is with a molecular weight of approximately 284.32 g/mol. The presence of multiple functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. A study reported that certain derivatives demonstrated inhibition against Staphylococcus aureus and Escherichia coli at low concentrations (MIC values ranging from 15.62 µg/mL to 31.25 µg/mL) .
Anticancer Activity
The compound's structural analogs have been evaluated for anticancer properties. A notable study focused on the synthesis of thiazole-containing compounds that inhibited cancer cell proliferation in vitro. The results indicated that these compounds could reduce cell viability in several cancer cell lines, including Mia PaCa-2 and PANC-1 .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Mia PaCa-2 | 10 |
| Compound B | PANC-1 | 15 |
| Ethyl derivative | RKO | 12 |
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Research has highlighted its ability to inhibit specific kinases involved in cancer progression. For example, compounds derived from similar scaffolds were found to inhibit the activity of dihydrofolate reductase (DHFR), a target for anticancer drugs .
Case Study 1: Antimicrobial Evaluation
In a controlled study, a series of pyrazole derivatives were synthesized and tested against common pathogens. The results showed that derivatives similar to this compound exhibited broad-spectrum antimicrobial activity with significant efficacy against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Screening
Another study evaluated the cytotoxic effects of various thiazole-pyrimidine derivatives on human cancer cell lines. The findings revealed that certain derivatives led to apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may possess similar mechanisms of action.
Q & A
Q. What are the most efficient synthetic routes for Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate?
The compound can be synthesized via multicomponent bicyclization reactions , as demonstrated by Sahu et al. (). A validated method involves reacting aryl aldehydes, α-thiocyanate ketones, and pyrazol-5-amines under microwave-assisted conditions, which promotes a nucleophilic addition/5-exo-trig/6-endo-trig bicyclization sequence . Key steps include:
- Optimization of reaction time (2–4 hours) and temperature (80–100°C).
- Use of ammonium acetate or triethylamine as catalysts to enhance cyclization efficiency.
- Purification via recrystallization (ethanol/water) to achieve >90% purity .
Q. How can the purity and structural integrity of the compound be confirmed post-synthesis?
Standard analytical techniques include:
- HPLC with UV detection (λ = 254 nm) to assess purity.
- NMR spectroscopy (¹H and ¹³C) to confirm the presence of characteristic signals (e.g., ester carbonyl at ~170 ppm, pyrimidine protons at 7.5–8.5 ppm).
- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H]+ peak at m/z 347.3) .
Q. What solvents and conditions are optimal for solubility and stability studies?
The compound exhibits limited solubility in aqueous buffers but dissolves well in DMSO or DMF . For stability:
- Store at –20°C under inert gas (argon) to prevent hydrolysis of the ester group.
- Avoid prolonged exposure to basic conditions (pH > 8), which may degrade the thiazolo-pyrimidine core .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s antitumor activity?
Methodology includes:
- In vitro cytotoxicity assays against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin-based viability assays.
- Dose-response curves (0.1–100 µM) to determine IC₅₀ values.
- Mechanistic follow-up: Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies (e.g., COX-1 vs. COX-2 selectivity) can be addressed by:
- Replicating assays under standardized conditions (e.g., enzyme inhibition kits with controlled substrate concentrations).
- Computational modeling (molecular docking with AutoDock Vina) to predict binding affinities to target proteins like COX-2 (PDB ID: 5KIR) .
Q. How can structure-activity relationships (SAR) be investigated for this compound?
Approaches include:
- Functional group modifications : Synthesizing analogs with substituted aryl groups (e.g., 4-fluorophenyl) or ester replacements (amide or ketone).
- Bioactivity correlation : Testing analogs in enzymatic assays (e.g., COX-2 inhibition) to identify critical substituents. Data can be visualized using heatmaps or 3D-QSAR models .
Q. What advanced techniques characterize its interaction with biological targets?
- Surface plasmon resonance (SPR) to measure real-time binding kinetics (ka, kd) with purified receptors.
- X-ray crystallography of the compound bound to target enzymes (e.g., thymidylate synthase) to resolve binding modes at atomic resolution .
Q. How can synthetic yields be improved for multi-step protocols?
Optimization strategies:
- Microwave-assisted synthesis () reduces reaction time from hours to minutes.
- Catalyst screening : Pd/C or NiCl₂ for Suzuki couplings in later steps.
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
Q. What in vivo models are suitable for assessing anti-inflammatory efficacy?
- Acute inflammation : Formalin-induced paw edema in rodents (dose: 10–50 mg/kg, oral).
- Chronic inflammation : Cotton-pellet granuloma assay.
- Biomarker analysis : ELISA for TNF-α and IL-6 in serum .
Q. How can computational methods predict metabolic pathways?
- In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify probable Phase I/II metabolism sites (e.g., ester hydrolysis, pyrimidine oxidation).
- LC-MS/MS validation of predicted metabolites in hepatocyte incubation studies .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Characterization
| Technique | Parameters | Expected Outcome |
|---|---|---|
| HPLC | Column: C18 (4.6 × 150 mm); Mobile phase: MeCN/H₂O (70:30); Flow: 1 mL/min | Retention time: 6.2 min |
| ¹H NMR | Solvent: DMSO-d6; Frequency: 400 MHz | δ 1.2 (t, 3H, –CH₂CH₃), δ 4.1 (q, 2H, –OCH₂) |
| ESI-MS | Ionization: Positive mode; Mass range: 100–1000 Da | [M+H]+: m/z 347.3 |
Q. Table 2. In Vitro Anticancer Screening Protocol
| Step | Details |
|---|---|
| Cell culture | MCF-7 cells in RPMI-1640 + 10% FBS, 37°C/5% CO₂ |
| Treatment | 24–72 hr exposure to compound (0.1–100 µM) |
| Viability assay | Resazurin (0.1 mg/mL), fluorescence read at 560/590 nm |
| Data analysis | IC₅₀ calculated via nonlinear regression (GraphPad Prism) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
